molecular formula C16H13Cl2NO4 B14682212 Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 35334-01-1

Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B14682212
CAS No.: 35334-01-1
M. Wt: 354.2 g/mol
InChI Key: GETLFRAMDAGVEM-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a dichlorophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with ethyl 5-hydroxy-2-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and esters, such as:

  • Benzoic acid, 3,4-dichlorophenyl ester
  • Benzoic acid, 2-hydroxy-5-nitro-, ethyl ester

Uniqueness

What sets Benzoic acid, 5-(((3,4-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35334-01-1

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

ethyl 5-[(3,4-dichlorophenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C16H13Cl2NO4/c1-2-23-16(22)11-7-9(3-6-14(11)20)15(21)19-10-4-5-12(17)13(18)8-10/h3-8,20H,2H2,1H3,(H,19,21)

InChI Key

GETLFRAMDAGVEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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